molecular formula C18H20Cl2N2O2S B2958945 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2361822-42-4

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No. B2958945
M. Wt: 399.33
InChI Key: JLPHBQPHJIZADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as DMMP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is a piperazine derivative that has been shown to exhibit significant pharmacological activity, particularly as an inhibitor of the phosphodiesterase 4 (PDE4) enzyme. In

Mechanism Of Action

The mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its ability to inhibit the PDE4 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine increases the levels of cAMP in cells, leading to a reduction in inflammatory responses. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to exhibit antioxidant activity, further contributing to its anti-inflammatory effects.

Biochemical And Physiological Effects

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to exhibit significant anti-inflammatory effects in vitro and in vivo. In animal models of asthma and COPD, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to reduce airway inflammation and improve lung function. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine for lab experiments is its ability to inhibit the PDE4 enzyme with high selectivity. This makes it a useful tool for studying the role of PDE4 in various biological processes. However, one of the limitations of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. One area of interest is its potential as a treatment for inflammatory diseases such as asthma and COPD. Further research is needed to determine the optimal dosing and administration of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine for these conditions. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to determine the mechanisms underlying 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine's neuroprotective effects and to develop more effective formulations for administration. Finally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine's ability to inhibit PDE4 with high selectivity makes it a useful tool for studying the role of PDE4 in various biological processes, and further research is needed to explore these applications.

Synthesis Methods

The synthesis of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves the reaction of 1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine with sodium hydride in dimethylformamide. This reaction results in the formation of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine as a white crystalline solid, which can be further purified through recrystallization with ethanol.

Scientific Research Applications

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. One of the main areas of interest has been its ability to inhibit the PDE4 enzyme, which is involved in the regulation of inflammatory responses. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of a variety of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPHBQPHJIZADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

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